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Introduction
MicroRNA-140 (miR-140) is a small non-coding RNA molecule that plays a crucial role in the

development and homeostasis of various tissues, particularly cartilage. Its expression is tightly

regulated, and dysregulation has been implicated in several diseases, including osteoarthritis

and cancer. Understanding the upstream regulatory mechanisms that control miR-140

expression is paramount for developing novel therapeutic strategies. This technical guide

provides a comprehensive overview of the key transcription factors, signaling pathways, and

epigenetic modifications that govern miR-140 expression, supported by quantitative data,

detailed experimental protocols, and visual diagrams.

Transcriptional Regulation of miR-140
The transcription of the MIR140 gene, which encodes for both miR-140-5p and miR-140-3p, is

a primary control point for its expression. Several key transcription factors have been identified

to directly bind to the promoter region of MIR140 and modulate its transcription.

SOX9: The Master Regulator in Chondrocytes
The SRY-box transcription factor 9 (SOX9) is a critical regulator of chondrogenesis and has

been identified as a major transcriptional activator of miR-140 in cartilage.[1][2][3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1193150?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC7049454/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0149227
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.1055911/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action: SOX9 directly binds to specific consensus sequences within the

promoter region of the MIR140 gene, driving its expression.[4] Studies have identified SOX9

binding sites upstream of the primary miR-140 transcript.[4] The activity of SOX9 in

regulating miR-140 is further enhanced by the presence of co-factors L-Sox5 and Sox6,

which strengthen the dimeric activity of SOX9 on the miR-140 promoter.[5]

Signaling Pathway:
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SOX9-mediated transcriptional activation of miR-140.

Estrogen Receptor α (ERα): A Repressor in Breast
Cancer
In the context of breast cancer, Estrogen Receptor α (ERα) signaling has been shown to down-

regulate miR-140 expression.[1][4]

Mechanism of Action: Upon stimulation with estrogen, ERα binds to a specific estrogen

response element (ERE) located in the promoter region of the MIR140 gene.[1] This binding

leads to the suppression of miR-140 transcription.[1]

Signaling Pathway:

Click to download full resolution via product page

p53: An Indirect Regulator
The tumor suppressor protein p53 is a master regulator of numerous microRNAs. While some

studies have shown that activation of p53 by agents like doxorubicin can lead to an up-

regulation of miR-140 in certain cell types, there is currently no conclusive evidence from ChIP-

seq data to suggest that p53 directly binds to the MIR140 promoter to regulate its transcription.

[2][4]The observed changes in miR-140 expression upon p53 activation are likely indirect

effects mediated by other p53-target genes.

Regulation of miR-140 by Signaling Pathways
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The expression of miR-140 is also intricately controlled by major signaling pathways that are

fundamental to development and disease.

TGF-β and BMP Signaling
Transforming growth factor-beta (TGF-β) and Bone Morphogenetic Protein (BMP) signaling

pathways, which are crucial for skeletal development and tissue homeostasis, have been

shown to modulate miR-140 expression.

Mechanism of Action: The effects of TGF-β and BMP on miR-140 are context-dependent. In

some instances, these pathways can influence the expression of SOX9, thereby indirectly

regulating miR-140. For example, miR-140-5p has been found to inhibit osteogenic lineage

commitment by directly targeting BMP2. [6]Conversely, in osteoarthritis, there is a decreased

binding affinity of SMAD-3, a key component of the TGF-β pathway, on a hypermethylated

miR-140-5p regulatory region. [7]

Signaling Pathway Overview:
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Interplay between TGF-β/BMP signaling and miR-140.

Epigenetic Regulation of miR-140
Epigenetic modifications provide another layer of control over miR-140 expression, primarily

through DNA methylation and histone modifications.

DNA Methylation
Hypermethylation of CpG islands in the promoter region of the MIR140 gene has been

associated with its transcriptional silencing.

Mechanism of Action: In osteoarthritis, specific CpG sites in the regulatory region of miR-140

are hypermethylated, leading to a down-regulation of miR-140-5p expression in

chondrocytes. [7]Treatment with the DNA methyltransferase inhibitor 5-Aza-2'-deoxycytidine

(5-AzadC) can reverse this hypermethylation and restore miR-140-5p expression. [7]

Histone Modifications

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2440635/
https://pubmed.ncbi.nlm.nih.gov/18451145/
https://www.benchchem.com/product/b1193150?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/18451145/
https://pubmed.ncbi.nlm.nih.gov/18451145/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Post-translational modifications of histones can alter chromatin structure and accessibility,

thereby influencing gene expression.

Mechanism of Action: The expression of miR-140 can be modulated by histone deacetylase

(HDAC) inhibitors, such as Trichostatin A (TSA). [1][8]Treatment with TSA has been shown to

alter the expression profile of multiple miRNAs, including miR-140, in cancer cells. [1]This

suggests that histone acetylation plays a role in regulating miR-140 transcription. Active

chromatin marks, such as H3K4me3 and H3K27ac, are generally associated with active

gene transcription and are likely present at the MIR140 locus in cells where it is highly

expressed. [9][10]

Quantitative Data Summary
The following tables summarize the quantitative effects of various upstream regulators on miR-

140 expression.

Regulator
Cell
Type/System

Effect on miR-
140
Expression

Fold Change Reference

SOX9 ATDC5 cells Activation ~4-fold increase [4]

Human

chondrocytes
Activation - [3]

Estrogen (E2) MCF-7 cells Repression - [11]

5-AzadC OA chondrocytes Activation
Significant

upregulation
[7]

Trichostatin A MCF-7TN-R cells
Altered

expression

Significant up-

and down-

regulation of

various miRNAs

[1]
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Signaling Pathway Context
Effect on miR-140
Expression

Reference

TGF-β Osteoarthritis

Complex regulation,

decreased SMAD-3

binding with

hypermethylation

[7]

BMP Osteogenic lineage
miR-140-5p inhibits by

targeting BMP2
[6]

Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the

upstream regulation of miR-140.

Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine the in vivo binding of a transcription factor to the MIR140

promoter.

Experimental Workflow:

Click to download full resolution via product page

Chromatin Immunoprecipitation (ChIP) workflow.

Protocol:

Cross-linking: Treat cultured cells (e.g., chondrocytes or breast cancer cells) with 1%

formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench

the reaction with glycine.

Cell Lysis: Harvest and lyse the cells in a buffer containing protease inhibitors to release

the nuclei.

Chromatin Shearing: Resuspend the nuclear pellet in a shearing buffer and sonicate to

shear the chromatin into fragments of 200-1000 bp.
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Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-

cleared chromatin overnight at 4°C with an antibody specific to the transcription factor of

interest (e.g., anti-SOX9, anti-ERα) or a negative control IgG.

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA

complexes.

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to

remove non-specific binding.

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the

cross-links by incubating at 65°C overnight with NaCl.

DNA Purification: Treat with RNase A and Proteinase K, followed by DNA purification using

phenol-chloroform extraction or a commercial kit.

Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers flanking the

putative binding site in the MIR140 promoter or by next-generation sequencing (ChIP-seq)

for genome-wide analysis. [6][7]

Luciferase Reporter Assay
This assay is used to quantify the effect of a transcription factor or signaling pathway on the

transcriptional activity of the MIR140 promoter.

Experimental Workflow:
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Luciferase reporter assay workflow.

Protocol:

Reporter Construct Generation: Clone the promoter region of the human or mouse

MIR140 gene into a luciferase reporter vector (e.g., pGL3-Basic).

Cell Culture and Transfection: Seed cells (e.g., HEK293T or relevant cell line) in a 96-well

plate. Co-transfect the cells with:
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The MIR140 promoter-luciferase reporter construct.

An expression vector for the transcription factor of interest (e.g., pcDNA3-SOX9) or an

empty vector control.

A Renilla luciferase vector for normalization of transfection efficiency.

Treatment (Optional): If studying a signaling pathway, treat the cells with the appropriate

ligand (e.g., TGF-β1, BMP2, or Estradiol) or inhibitor.

Cell Lysis: After 24-48 hours, lyse the cells using a passive lysis buffer.

Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially using a

dual-luciferase reporter assay system and a luminometer.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to

account for differences in transfection efficiency. Compare the relative luciferase activity

between different experimental conditions. [12]

Quantitative Real-Time PCR (qRT-PCR) for miR-140
Expression
This protocol is used to quantify the relative expression levels of mature miR-140.

Experimental Workflow:

Click to download full resolution via product page

qRT-PCR for miRNA expression workflow.

Protocol:

Total RNA Extraction: Extract total RNA, including the small RNA fraction, from cells or

tissues using a suitable kit (e.g., mirVana miRNA Isolation Kit).

Reverse Transcription (RT): Perform reverse transcription using a miRNA-specific stem-

loop RT primer for miR-140-5p or miR-140-3p and a reverse transcriptase (e.g., TaqMan

MicroRNA Reverse Transcription Kit).
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Quantitative PCR (qPCR): Perform real-time PCR using a forward primer specific to the

mature miR-140 sequence, a universal reverse primer, and a TaqMan probe. Use a small

nuclear RNA (e.g., U6 snRNA) as an endogenous control for normalization.

Data Analysis: Calculate the relative expression of miR-140 using the comparative Ct

(ΔΔCt) method. The fold change in expression is calculated as 2-ΔΔCt.

Conclusion
The expression of miR-140 is under the tight control of a complex network of upstream

regulators. The transcription factor SOX9 acts as a master activator in chondrocytes, while

ERα represses its expression in breast cancer. Signaling pathways such as TGF-β and BMP,

along with epigenetic modifications like DNA methylation and histone acetylation, further fine-

tune miR-140 levels in a context-dependent manner. A thorough understanding of these

regulatory mechanisms, facilitated by the experimental approaches detailed in this guide, is

essential for the development of targeted therapies for diseases associated with miR-140

dysregulation. Future research should continue to unravel the intricate interplay between these

regulatory layers to fully elucidate the control of miR-140 expression in health and disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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